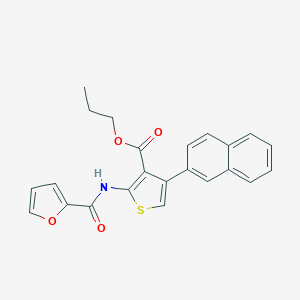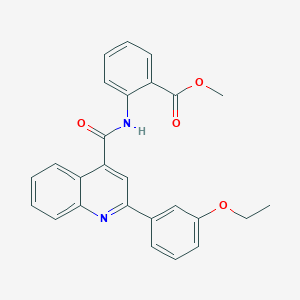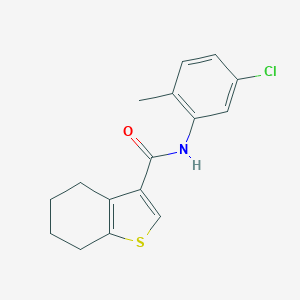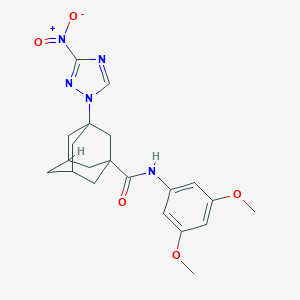![molecular formula C20H19BrN2O3S B451906 1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE](/img/structure/B451906.png)
1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic ring, a thioxo group, and a pyrimidinyl moiety, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE typically involves multiple steps:
Formation of Pyrimidinyl Moiety: The brominated intermediate is then reacted with phenylthiourea under basic conditions to form the pyrimidinyl ring.
Final Coupling: The resulting intermediate is coupled with ethanone under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions: 1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thioxo group can be oxidized to a sulfoxide or reduced to a thiol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation of the thioxo group would yield a sulfoxide.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The exact mechanism of action of 1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may bind to serotonin receptors in the brain, influencing mood, perception, and cognition .
相似化合物的比较
- 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness: 1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE is unique due to its combination of a brominated aromatic ring, a thioxo group, and a pyrimidinyl moiety. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
属性
分子式 |
C20H19BrN2O3S |
|---|---|
分子量 |
447.3g/mol |
IUPAC 名称 |
1-[4-(2-bromo-4,5-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C20H19BrN2O3S/c1-11(24)17-18(12-7-5-4-6-8-12)22-20(27)23-19(17)13-9-15(25-2)16(26-3)10-14(13)21/h4-10,19H,1-3H3,(H2,22,23,27) |
InChI 键 |
BGVIGVDTTHOAER-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2Br)OC)OC)C3=CC=CC=C3 |
规范 SMILES |
CC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2Br)OC)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide](/img/structure/B451823.png)
![ethyl 5-(aminocarbonyl)-2-({[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B451824.png)
![4-bromo-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B451828.png)

![N-{3-[N-({2-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}isonicotinamide](/img/structure/B451831.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B451832.png)
![N-(4-{N-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B451833.png)



![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B451840.png)
![Methyl 2-(cyclopropanecarbonylamino)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B451841.png)
![6-(3-bromo-4-isopropoxy-5-methoxyphenyl)-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B451844.png)

